REACTION_CXSMILES
|
C(O)C.O.O1CCOCC1.[C:11]([N:15]1[C:19]([C:20]([F:23])([F:22])[F:21])=[C:18]([C:24]([O:26]CC)=[O:25])[CH:17]=[N:16]1)([CH3:14])([CH3:13])[CH3:12].O.[OH-].[Li+]>O.Cl>[C:11]([N:15]1[C:19]([C:20]([F:22])([F:23])[F:21])=[C:18]([C:24]([OH:26])=[O:25])[CH:17]=[N:16]1)([CH3:14])([CH3:12])[CH3:13] |f:0.1.2,4.5.6|
|
Name
|
ethanol water dioxane
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
C(C)O.O.O1CCOCC1
|
Name
|
|
Quantity
|
750 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N1N=CC(=C1C(F)(F)F)C(=O)OCC
|
Name
|
lithium hydroxide hydrate
|
Quantity
|
357 mg
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 40° C. for 3 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at RT
|
Type
|
CUSTOM
|
Details
|
overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×25 mL)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with brine (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated at reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)N1N=CC(=C1C(F)(F)F)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 646 mg | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 96.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |